2-Deoxokanshone M
Description
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Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(4aS,5R)-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalene-1,3-dione |
InChI |
InChI=1S/C12H16O2/c1-8-4-3-5-10-11(14)6-9(13)7-12(8,10)2/h5,8H,3-4,6-7H2,1-2H3/t8-,12+/m1/s1 |
InChI Key |
QBWXJIDMACMDQA-PELKAZGASA-N |
Origin of Product |
United States |
Foundational & Exploratory
Isolating 2-Deoxokanshone M: A Technical Guide for Researchers
An In-depth Technical Guide on the Isolation of 2-Deoxokanshone M from Natural Sources for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the isolation and characterization of this compound, a sesquiterpenoid of interest, from its natural source. This document details the experimental protocols, quantitative data, and potential biological context to facilitate further research and development.
Introduction
This compound is a naturally occurring sesquiterpenoid that has been isolated from the rhizomes and roots of Nardostachys jatamansi, a perennial herb found in the Himalayas.[1] The chemical structure of this compound has been elucidated through spectroscopic analysis, and its molecular formula is established as C₁₂H₁₄O₃.[1] This guide outlines the methodology for the successful isolation and purification of this compound for further scientific investigation.
Natural Source and Extraction
The primary natural source for the isolation of this compound is the dried rhizomes and roots of Nardostachys jatamansi. A systematic extraction and fractionation process is crucial for obtaining the compound of interest.
Plant Material
Dried rhizomes of Nardostachys jatamansi should be procured from a reputable supplier and authenticated by a qualified botanist. The plant material should be coarsely powdered to increase the surface area for efficient solvent extraction.
Extraction Protocol
A detailed protocol for the initial extraction of bioactive compounds from the plant material is provided below.
Experimental Protocol: Extraction
-
Maceration: A sample of powdered Nardostachys jatamansi rhizomes (e.g., 5 kg) is macerated with methanol (B129727) (e.g., 24 L) at room temperature with sonication for 2 hours to facilitate the extraction of a broad range of phytochemicals.[1]
-
Filtration and Concentration: The methanolic extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.[1]
-
Solvent Partitioning: The crude methanol extract is suspended in a water-methanol mixture (e.g., 8:1 v/v) and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.[1] this compound, being a moderately polar compound, is expected to be enriched in the chloroform or ethyl acetate fraction.
Purification and Isolation
The fraction containing this compound requires further purification using chromatographic techniques to isolate the pure compound.
Chromatographic Methods
A combination of column chromatography and high-performance liquid chromatography (HPLC) is typically employed for the separation and purification of sesquiterpenoids.
Experimental Protocol: Purification and Isolation
-
Column Chromatography: The enriched fraction (e.g., chloroform fraction) is subjected to silica (B1680970) gel column chromatography. A step-gradient elution is performed using a solvent system of increasing polarity, such as a mixture of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography showing the presence of the target compound are pooled, concentrated, and further purified by preparative HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
Final Purification: The collected fraction from preparative HPLC is concentrated to yield purified this compound. The purity of the isolated compound should be assessed by analytical HPLC.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₃ | [1] |
| Appearance | Yellowish oil | [1] |
| High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) | [M+H]⁺ calculated for C₁₂H₁₅O₃, found value consistent with the formula. | [1] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | ||
| 2 | ||
| 3 | ||
| 4 | ||
| 5 | ||
| 6 | ||
| 7 | ||
| 8 | ||
| 9 | ||
| 10 | ||
| 11 | ||
| 12 |
Potential Signaling Pathway Involvement
While the direct biological activity and mechanism of action of this compound have not been extensively studied, other sesquiterpenoids isolated from Nardostachys jatamansi have demonstrated anti-neuroinflammatory effects through the inhibition of the NF-κB signaling pathway.[2][3] Based on this evidence, it is plausible that this compound may also exert its biological effects through a similar mechanism.
The NF-κB signaling pathway is a crucial regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes.
A hypothetical mechanism for this compound's anti-inflammatory activity could involve the inhibition of IKK activation or the prevention of IκBα degradation, thereby blocking NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation of this compound.
Plausible Signaling Pathway
Caption: Plausible inhibitory effect of this compound on the NF-κB signaling pathway.
References
Spectroscopic and Structural Elucidation of 2-Deoxokanshone M: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the norsesquiterpenoid, 2-Deoxokanshone M. This compound is a significant degradation product of nardosinone (B31660), a bioactive constituent of Nardostachys jatamansi. The following sections detail its mass spectrometry, infrared spectroscopy, and comprehensive nuclear magnetic resonance data. Furthermore, detailed experimental protocols for the isolation and spectroscopic analysis are provided, alongside a visualization of its formation pathway from nardosinone.
Core Spectroscopic Data
The spectroscopic data presented below were instrumental in the structural elucidation of this compound.
Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) established the molecular formula of this compound as C₁₂H₁₆O₂.[1]
| Ion | Measured m/z | Calculated m/z |
| [M+H]⁺ | 193.1205 | 193.1223 |
| [M-H]⁻ | 191.1066 | 191.1078 |
Infrared (IR) Spectroscopy Data
The Infrared (IR) spectrum of this compound indicates the presence of key functional groups that are consistent with its proposed structure.
| Frequency (νₘₐₓ) | Functional Group |
| 3331 cm⁻¹ | Hydroxyl (-OH) group |
| 1584 cm⁻¹ | Conjugated double bond (C=C) |
| 1546 cm⁻¹ | Conjugated double bond (C=C) |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR data were acquired in DMSO-d₆. The assignments were confirmed by 2D NMR experiments, including HSQC, HMBC, and ¹H-¹H COSY.[1]
Table 1: ¹H NMR (600 MHz) and ¹³C NMR (150 MHz) Data for this compound in DMSO-d₆ [1]
| Position | δH (ppm), J (Hz) | δC (ppm) | Type |
| 1 | 6.49 (1H, t, 4.0) | 130.6 | CH |
| 2 | 2.20 (2H, m) | 25.3 | CH₂ |
| 3 | 2.28 (2H, m) | 25.6 | CH₂ |
| 4 | 1.62 (1H, m) | 38.5 | CH |
| 5 | 37.4 | C | |
| 6 | 5.23 (1H, s) | 102.0 | CH |
| 7 | 167.7 | C | |
| 8 | 1.46 (2H, m) | 49.2 | CH₂ |
| 9 | 136.1 | C | |
| 10 | 196.3 | C | |
| 11 | 0.87 (3H, d, 6.8) | 15.4 | CH₃ |
| 12 | 0.92 (3H, s) | 19.4 | CH₃ |
Experimental Protocols
Isolation of this compound
This compound was isolated from the refluxed products of nardosinone in boiling water. The separation process involved a combination of column chromatography over ODS, silica (B1680970) gel, and Sephadex LH-20, followed by preparative thin-layer chromatography (TLC) and recrystallization to yield the pure compound.[1]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR spectra (HSQC, HMBC, ¹H-¹H COSY) were recorded on a 600 MHz spectrometer.[1] The sample was dissolved in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): HRESI-MS data were acquired on a UPLC-Q-TOF-MS/MS system in both positive and negative ion modes.[2][3] The mobile phase typically consists of a gradient of water (containing 0.1% formic acid) and acetonitrile (B52724) (containing 0.1% formic acid).[2][3]
Infrared (IR) Spectroscopy: The IR spectrum was recorded on an FT-IR spectrometer. The spectrum reveals the presence of hydroxyl and conjugated double bonds, which are characteristic features of the molecule.[1]
Formation of this compound from Nardosinone
This compound is a degradation product of nardosinone. The formation involves a series of chemical reactions, including the opening of the peroxy ring in nardosinone, keto-enol tautomerization, oxidation, cleavage of the isopropyl group, and a pinacol (B44631) rearrangement.[4][5][6]
Caption: Plausible degradation pathway of Nardosinone to this compound.
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the isolation and structural elucidation of natural products like this compound.
Caption: General workflow for the isolation and spectroscopic analysis.
References
- 1. Degradation Profiling of Nardosinone at High Temperature and in Simulated Gastric and Intestinal Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana [frontiersin.org]
- 3. UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation Profiling of Nardosinone at High Temperature and in Simulated Gastric and Intestinal Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation Profiling of Nardosinone at High Temperature and in Simulated Gastric and Intestinal Fluids [mdpi.com]
- 6. researchgate.net [researchgate.net]
The Formation and Characterization of 2-Deoxokanshone M: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth overview of 2-Deoxokanshone M, a sesquiterpenoid derivative of significant interest. Contrary to what its name might suggest, this compound is not a naturally occurring compound found within living plant tissues. Instead, it is a degradation product of nardosinone (B31660), a primary bioactive constituent of the medicinal plants Nardostachys jatamansi and Nardostachys chinensis. This guide details the conditions of its formation, its quantitative yield from nardosinone, and the experimental protocols for its isolation and structural elucidation. The information presented herein is intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development.
Natural Occurrence and Distribution of the Precursor Compound, Nardosinone
While this compound is not naturally occurring, its precursor, nardosinone, is abundantly found in the rhizomes and roots of Nardostachys jatamansi and Nardostachys chinensis. These plants are native to the Himalayan regions of China, Nepal, Bhutan, and India. The concentration of nardosinone in the dried plant material serves as a quality marker for Nardostachys jatamansi in the Chinese Pharmacopoeia. Therefore, the "distribution" of this compound is intrinsically linked to the geographical presence of these plant species and the subsequent processing of their extracts.
Formation of this compound from Nardosinone
This compound is primarily formed through the thermal degradation of nardosinone.[1][2][3] Specifically, it is a major product when nardosinone is subjected to reflux in boiling water.[1][2][3][4] This process leads to a variety of chemical reactions, including the opening of the peroxy ring, keto-enol tautomerization, oxidation, isopropyl cleavage, and pinacol (B44631) rearrangement, ultimately yielding this compound and other minor degradation products.[1][2][3]
Quantitative Data
The thermal degradation of nardosinone in boiling water has been shown to yield a significant amount of this compound. The table below summarizes the reported yields of the major degradation products.[1][2][3][4]
| Degradation Product | Yield (%) |
| This compound | 64.23 |
| Isonardosinone | 3.44 |
| Desoxo-narchinol A | 2.17 |
| 2-Deoxokanshone L | 1.10 |
Experimental Protocols
Generation of this compound via Nardosinone Degradation
A detailed experimental protocol for the generation of this compound from nardosinone is as follows:
-
Preparation of Nardosinone Solution: Dissolve a known quantity of purified nardosinone in distilled water.
-
Thermal Degradation: The aqueous solution of nardosinone is refluxed in slightly boiling water. The degradation process is monitored over time, with complete degradation of nardosinone typically observed after 2 hours.[1]
-
Extraction of Degradation Products: After cooling, the reaction mixture is extracted with a suitable organic solvent, such as ethyl acetate, to isolate the degradation products.
-
Concentration: The organic extract is then concentrated under reduced pressure to yield a crude mixture of the degradation products.
Isolation and Purification of this compound
The isolation and purification of this compound from the crude degradation mixture is achieved through a combination of chromatographic techniques:[1]
-
Initial Fractionation: The crude extract is subjected to column chromatography on an ODS (octadecylsilane) column.
-
Further Separation: Fractions containing this compound are further purified using silica (B1680970) gel column chromatography.
-
Fine Purification: Sephadex LH-20 column chromatography is employed for the fine separation of the target compound.
-
Final Purification: Preparative thin-layer chromatography (TLC) and recrystallization are used to obtain highly purified this compound, which presents as a colorless crystal or white amorphous powder.[1]
Structural Elucidation and Analytical Methods
The structure of this compound is confirmed using a suite of modern analytical techniques:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): Used to determine the molecular formula of the compound. For this compound, the molecular formula has been established as C12H16O2.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, HSQC, HMBC, and 1H-1H COSY experiments are conducted to elucidate the detailed chemical structure and stereochemistry of the molecule.[3]
-
X-ray Diffraction Analysis: Single-crystal X-ray diffraction provides definitive proof of the molecular structure and its three-dimensional arrangement in the solid state.[1][2][3]
-
Ultra-High-Performance Liquid Chromatography with Photodiode Array Detection (UPLC-PDA) and UHPLC-DAD/Q-TOF MS: These techniques are utilized to monitor the degradation process of nardosinone and to quantify the yield of this compound and other degradation products.[1][2][5]
Visualizations
Degradation Pathway of Nardosinone to this compound
Caption: Plausible degradation pathway of Nardosinone to this compound.
Experimental Workflow for Isolation and Analysis of this compound
Caption: Workflow for the generation, isolation, and analysis of this compound.
References
- 1. Degradation Profiling of Nardosinone at High Temperature and in Simulated Gastric and Intestinal Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation Profiling of Nardosinone at High Temperature and in Simulated Gastric and Intestinal Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Deoxokanshone M: Physicochemical Properties, Experimental Protocols, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of 2-Deoxokanshone M, a sesquiterpenoid of interest. Given its recent identification, this document synthesizes the available data on its physical and chemical properties, outlines relevant experimental methodologies, and explores its potential biological significance within the context of its parent compound, Kanshone M, and related natural products.
Core Chemical and Physical Properties
This compound is a derivative of Kanshone M, a sesquiterpenoid isolated from the rhizomes and roots of the medicinal plant Nardostachys jatamansi. The defining structural feature of this compound is the absence of the ketone group at the C-2 position present in Kanshone M. Due to the limited quantities of this compound reported in the literature, many of its physical properties have not been empirically determined.
Table 1: Summary of Physicochemical Properties
| Property | Kanshone M | This compound |
| Molecular Formula | C₁₂H₁₄O₃[1] | C₁₂H₁₆O₂ |
| Molecular Weight | 206.24 g/mol | 192.25 g/mol |
| Appearance | Yellowish oil[1] | Data not available |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
Note: Molecular weights are calculated based on the molecular formulas.
Structural Elucidation and Relationship
The chemical structures of Kanshone M and this compound are presented below. The nomenclature "2-Deoxo" indicates the removal of the oxygen atom at the second carbon of the core ring structure of Kanshone M.
References
Methodological & Application
Investigating the Inflammatory Response to 2-Deoxokanshone M: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of protocols to assess the anti-inflammatory properties of the natural compound 2-Deoxokanshone M. While initial studies indicate that this compound, a degradation product of Nardosinone, primarily exhibits vasodilatory effects with no significant anti-neuroinflammatory activity, a thorough evaluation of its broader anti-inflammatory potential is warranted.[1][2][3][4][5][6][7] The following application notes and detailed experimental protocols are designed for researchers to investigate the effects of this compound on key inflammatory pathways and mediators in a controlled in vitro setting. The methodologies described herein utilize the well-established lipopolysaccharide (LPS)-stimulated murine macrophage model to probe for potential inhibitory effects on pro-inflammatory cytokine production and the underlying signaling cascades.
Introduction to Inflammatory Assays
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. A key in vitro model for studying inflammation involves the use of murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria. LPS activation of macrophages triggers signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the production of pro-inflammatory mediators including nitric oxide (NO), and cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[8][9] Assaying the levels of these molecules in the presence of a test compound allows for the quantification of its anti-inflammatory activity.
Experimental Protocols
Cell Culture and Maintenance of RAW 264.7 Macrophages
This protocol outlines the standard procedure for culturing and maintaining the RAW 264.7 murine macrophage cell line to ensure optimal cell health and responsiveness for inflammation assays.
-
Cell Line: RAW 264.7 (murine macrophage)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[9][10]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[10]
-
Subculturing: When cells reach 80% confluency, detach them using a cell scraper or TrypLE Express Enzyme. Resuspend in fresh medium and seed into new culture flasks at a ratio of 1:4 to 1:6.
Cell Viability Assay (MTT Assay)
Prior to assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells.
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.[9][11]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1-200 µg/mL) and a vehicle control (e.g., DMSO ≤0.25%) for 24 hours.[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group. Select concentrations that maintain over 90% cell viability for subsequent experiments.
LPS-Induced Inflammation and Measurement of Nitric Oxide (NO)
This assay evaluates the effect of this compound on the production of nitric oxide, a key inflammatory mediator.
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.[10]
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL and incubate for 24 hours.[8][11]
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[11]
-
Incubate for 10-15 minutes at room temperature.
-
-
Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (B80452) (a stable product of NO) is determined using a sodium nitrite standard curve.
Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol quantifies the effect of this compound on the secretion of key pro-inflammatory cytokines.
-
Cell Treatment: Follow the same seeding, pre-treatment, and LPS stimulation steps as described in Protocol 2.3.
-
Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants and store them at -80°C until analysis.[10]
-
ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Analysis: The cytokine concentrations are calculated based on the standard curves generated for each respective cytokine.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison. The following are example templates for data presentation.
Table 1: Effect of this compound on RAW 264.7 Cell Viability
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| Vehicle Control | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 10 | 97.1 ± 5.1 |
| 50 | 95.5 ± 4.9 |
| 100 | 88.3 ± 6.3 |
| 200 | 75.4 ± 7.1 |
Data are presented as mean ± SD.
Table 2: Inhibition of NO and Pro-inflammatory Cytokine Production by this compound in LPS-stimulated RAW 264.7 Cells
| Treatment | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
|---|---|---|---|---|
| Control | 1.2 ± 0.3 | 50 ± 12 | 35 ± 8 | 20 ± 5 |
| LPS (1 µg/mL) | 45.8 ± 3.9 | 2500 ± 210 | 1800 ± 150 | 950 ± 80 |
| LPS + Cmpd (10 µg/mL) | 35.1 ± 3.1 | 1850 ± 165 | 1350 ± 110 | 720 ± 65 |
| LPS + Cmpd (50 µg/mL) | 22.4 ± 2.5 | 1100 ± 98 | 800 ± 75 | 450 ± 40 |
| IC50 (µg/mL) | Calculated | Calculated | Calculated | Calculated |
Data are presented as mean ± SD. "Cmpd" refers to this compound.
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in LPS-induced inflammation in macrophages.
Caption: Canonical NF-κB Signaling Pathway.
Caption: Key MAPK Signaling Pathways in Inflammation.
Experimental Workflow
The following diagram provides a visual overview of the experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: In Vitro Anti-inflammatory Assay Workflow.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of this compound's potential anti-inflammatory effects. By employing these standardized assays, researchers can generate reliable and reproducible data on the compound's influence on key inflammatory mediators and signaling pathways. Should this compound demonstrate significant activity in these initial screens, further investigations, such as Western blot analysis of NF-κB and MAPK pathway proteins and in vivo studies, would be warranted to fully elucidate its mechanism of action and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Degradation Profiling of Nardosinone at High Temperature and in Simulated Gastric and Intestinal Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation [mdpi.com]
- 9. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Experimental Design for Anticancer Animal Models: A Protocol Based on Cryptotanshinone as a Surrogate for 2-Deoxokanshone M
Disclaimer: Initial research indicates that the compound "2-Deoxokanshone M" is not well-documented in scientific literature for anticancer properties. The related compound, Kanshone M, isolated from Nardostachys jatamansi, has been primarily studied for its anti-inflammatory effects. Therefore, this document provides a detailed experimental protocol using a surrogate compound, Cryptotanshinone (CTS) , a well-researched natural product from Salvia miltiorrhiza with proven anticancer activity in various animal models.[1][2][3] This protocol can serve as a robust template for designing preclinical in vivo studies for novel compounds like this compound, should their anticancer efficacy be established.
Application Notes
This protocol outlines the design and execution of a xenograft animal model to evaluate the in vivo anticancer efficacy of a test compound, using Cryptotanshinone (CTS) as a representative agent. The primary cancer models detailed are prostate and esophageal cancer, based on the extensive preclinical data available for CTS.[4][5] The methodologies provided cover animal selection, tumor cell implantation, drug administration, and endpoint analysis, offering a comprehensive guide for researchers in oncology and drug development.
The core mechanism of action for Cryptotanshinone involves the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis, notably the Signal Transducer and Activator of Transcription 3 (STAT3) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[1][2][3][6] By suppressing the phosphorylation and activation of STAT3, CTS can downregulate the expression of downstream target genes involved in cell cycle progression and apoptosis resistance.[3][4] This protocol includes methods for assessing the modulation of these pathways in tumor tissues.
Experimental Protocols
Cell Culture and Preparation
-
Cell Line Selection:
-
Culture Conditions: Culture the selected cell line in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer.
-
Implantation Suspension: Resuspend the viable cells in a sterile solution of PBS or a mixture of PBS and Matrigel (1:1 ratio) at a final concentration of 2 x 10⁷ cells/mL for implantation.
Xenograft Animal Model
-
Animal Strain: Use 4-6 week old male athymic nude mice (BALB/c-nu/nu) or SCID mice.[8]
-
Acclimatization: Allow the mice to acclimatize to the animal facility for at least one week before the experiment, with free access to sterile food and water.
-
Tumor Cell Implantation:
-
Anesthetize the mouse using isoflurane (B1672236) or a similar anesthetic.
-
Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for general health and tumor appearance.
-
Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. Calculate the volume using the formula: Volume = (Length x Width²) / 2 .
-
-
Group Allocation: When the average tumor volume reaches approximately 100-150 mm³, randomly assign the mice into treatment and control groups (n=7-10 mice per group).
Drug Administration
-
Test Compound Preparation:
-
Dissolve Cryptotanshinone (or the test compound) in a suitable vehicle. For CTS, a common vehicle is corn oil or a solution of Dimethyl Sulfoxide (DMSO), polyethylene (B3416737) glycol 300, and saline.[8] The final concentration of DMSO should be kept low to avoid toxicity.
-
-
Dosing Regimen:
-
Route and Frequency of Administration:
-
Administer the compound orally (by gavage) or intraperitoneally (i.p.) once daily or every other day for a period of 3-4 weeks.[8]
-
Endpoint Analysis
-
Final Tumor Measurement: At the end of the treatment period, measure the final tumor volume and body weight of each mouse.
-
Euthanasia and Tissue Collection: Euthanize the mice by CO₂ inhalation followed by cervical dislocation.[8] Carefully excise the tumors, weigh them, and photograph them.
-
Tissue Processing:
-
Fix a portion of each tumor in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Snap-freeze the remaining tumor tissue in liquid nitrogen and store at -80°C for Western blot and PCR analysis.
-
-
Immunohistochemistry (IHC):
-
Embed the formalin-fixed tissues in paraffin (B1166041) and section them.
-
Perform IHC staining for key biomarkers such as:
-
-
Western Blot Analysis:
-
Prepare protein lysates from the frozen tumor tissues.
-
Perform Western blotting to quantify the expression levels of total and phosphorylated STAT3 and Akt, as well as other relevant proteins in the target signaling pathway.[4]
-
Data Presentation
Table 1: In Vivo Efficacy of Cryptotanshinone in Xenograft Models
| Cancer Model | Cell Line | Animal Strain | Treatment Protocol | Tumor Growth Inhibition (%) | Reference |
| Prostate Cancer | CWR22Rv1 | Nude Mice | 20 mg/kg, i.p., daily | ~50% reduction in tumor volume | [5] |
| Esophageal Cancer | EC109 | Nude Mice | 20 mg/kg, i.p., daily for 24 days | Significant decrease in tumor volume and weight | [4] |
| Breast Cancer | MDA-MB-231 | SCID Mice | 20 or 60 mg/kg, oral, every other day for 90 days | Significant reduction in tumor size and weight | [8] |
| Gastric Cancer | NCI-N87 | Nude Mice | 20 mg/kg, i.p., daily for 21 days | ~60% | [9] |
Table 2: Effect of Cryptotanshinone on Biomarkers in Tumor Tissues
| Biomarker | Cancer Model | Method | Result | Reference |
| p-STAT3 (Tyr705) | Esophageal Cancer | IHC, Western Blot | Significant decrease | [4] |
| Ki-67 | Esophageal Cancer | IHC | Significant decrease in positive cells | [4] |
| Cleaved Caspase-3 | Breast Cancer | Western Blot | Increased expression | [8] |
| NF-κBp65 | Breast Cancer | Western Blot | Reduced expression | [8] |
| p-JAK2 | Esophageal Cancer | Western Blot | Reduced expression | [4] |
Visualization
Signaling Pathway Diagram
Caption: Cryptotanshinone inhibits cancer cell proliferation by targeting STAT3 and PI3K/Akt pathways.
Experimental Workflow Diagram
Caption: Workflow for evaluating the in vivo anticancer efficacy of a test compound.
References
- 1. Pharmacological Mechanisms of Cryptotanshinone: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Mini-Review of the Anticancer Properties of Cryptotanshinone: A Quinoid Diterpene Extracted From the Root of Salvia miotiorrhiza Bunge [frontiersin.org]
- 3. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryptotanshinone inhibits esophageal squamous-cell carcinoma in vitro and in vivo through the suppression of STAT3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryptotanshinone suppresses androgen receptor-mediated growth in androgen dependent and castration resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. A review of tanshinone compounds in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tanshinone IIA inhibits human breast cancer MDA-MB-231 cells by decreasing LC3-II, Erb-B2 and NF-κBp65 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Working with 2-Deoxokanshone M
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of 2-Deoxokanshone M, a hydrophobic chalcone (B49325) compound. The following information offers strategies and starting points for your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound in my aqueous buffer for in vitro experiments. What are the recommended starting solvents?
A1: this compound, like many hydrophobic compounds, exhibits poor water solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
Recommended Starting Solvents for Stock Solutions:
-
Dimethyl sulfoxide (B87167) (DMSO): This is the most common initial choice for dissolving hydrophobic compounds for biological assays.
-
Ethanol: A less toxic alternative to DMSO, suitable for many cell-based assays.
-
Methanol: Can also be used but is generally more volatile and toxic than ethanol.
-
Acetone: Useful for certain applications, but its high volatility can be a concern.
Troubleshooting Tip: When diluting the stock solution, add it to your aqueous buffer dropwise while vortexing or stirring vigorously to prevent precipitation. The final concentration of the organic solvent in your experiment should be kept to a minimum (typically <0.5% v/v) to avoid solvent-induced artifacts.
Q2: My compound is precipitating out of solution during my experiment, even after using a co-solvent. What can I do?
A2: Precipitation during an experiment can be due to several factors, including the final concentration of the compound, the composition of your buffer, and temperature. Here are several strategies to address this:
-
Reduce the Final Concentration: Determine the maximum soluble concentration in your final assay medium.
-
Optimize Co-solvent Percentage: While keeping the co-solvent concentration low is ideal, a slight increase may be necessary to maintain solubility. A titration experiment to find the optimal balance between solubility and solvent toxicity is recommended.
-
Use Surfactants: Non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[1]
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[1]
-
pH Modification: For compounds with ionizable groups, adjusting the pH of the buffer can significantly impact solubility.[1]
Solubility Enhancement Strategies & Protocols
For many new chemical entities, poor water solubility can hinder preclinical screening and lead to dropping promising therapeutic candidates.[2] A variety of formulation strategies can be employed to improve the solubility and bioavailability of such compounds.[2][3]
Summary of Common Solubility Enhancement Techniques
| Technique | Principle | Advantages | Considerations |
| Co-solvency | Increasing solubility by adding a water-miscible organic solvent. | Simple to prepare and evaluate. | Potential for solvent toxicity in biological assays. |
| pH Adjustment | Modifying the pH to ionize the compound, increasing its solubility.[1] | Simple and effective for ionizable compounds. | Only applicable to compounds with acidic or basic functional groups. |
| Surfactants/Micellar Solubilization | Surfactants form micelles that encapsulate the hydrophobic drug.[1] | Can significantly increase solubility; suitable for a wide range of compounds. | Potential for surfactant-induced biological effects. |
| Inclusion Complexation (e.g., Cyclodextrins) | The hydrophobic drug is encapsulated within the cavity of a host molecule.[1] | Can improve solubility and stability; low toxicity. | Stoichiometry and binding affinity need to be considered. |
| Lipid-Based Formulations | Dissolving the compound in lipids, oils, or self-emulsifying systems.[3][4] | Can enhance both solubility and oral absorption.[3] | More complex formulations; may not be suitable for all experimental setups. |
| Particle Size Reduction (Micronization/Nanonization) | Increasing the surface area-to-volume ratio enhances the dissolution rate.[1][4] | Improves dissolution rate and bioavailability.[2][4] | Requires specialized equipment (e.g., mills, homogenizers).[5] |
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
-
Weighing the Compound: Accurately weigh 1-5 mg of this compound powder using an analytical balance.
-
Initial Solubilization: Add a small volume of 100% DMSO (e.g., 100-200 µL) to the powder.
-
Vortexing and Sonication: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes.
-
Final Volume Adjustment: Once the compound is fully dissolved, add more DMSO to reach the desired final stock concentration (e.g., 10 mM, 50 mM).
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Improving Aqueous Solubility using Cyclodextrins
-
Prepare Cyclodextrin (B1172386) Solution: Prepare a solution of a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in your desired aqueous buffer (e.g., 10% w/v HP-β-CD in PBS).
-
Add this compound: Add the powdered this compound directly to the cyclodextrin solution.
-
Complexation: Stir or shake the mixture at room temperature or slightly elevated temperature (e.g., 37°C) for several hours to overnight to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantification: Determine the concentration of the solubilized this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
Visual Guides
Hypothetical Signaling Pathway for a Chalcone Compound
Chalcones are known to interact with various cellular signaling pathways.[6] The diagram below illustrates a hypothetical pathway that could be investigated for this compound.
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for systematically addressing the solubility issues of this compound.
Caption: Workflow for improving the solubility of this compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Diverse Molecular Targets for Chalcones with Varied Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cellular Resistance to 2-Deoxokanshone M
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cellular resistance to 2-Deoxokanshone M. Given the limited specific data on resistance mechanisms for this particular compound, this guide is based on established principles of drug resistance in cancer cells. We will hypothesize that this compound, like many natural product-derived anti-cancer agents, induces apoptosis by inhibiting a critical cell survival signaling pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the common underlying mechanisms?
A1: Acquired resistance to anti-cancer compounds is a common phenomenon and can be multifactorial.[1][2][3] The most frequently observed mechanisms include:
-
Increased Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, thereby reducing its intracellular concentration and efficacy.[2][4]
-
Alteration of the Drug Target: Genetic mutations in the target protein of this compound can prevent the drug from binding effectively.[3]
-
Activation of Compensatory Signaling Pathways: Cells can adapt by upregulating alternative survival pathways to bypass the inhibitory effect of the drug.[1][3][5] For instance, if this compound inhibits the PI3K/Akt pathway, cells might compensate by activating the MAPK/ERK pathway.
-
Enhanced DNA Damage Repair: If the compound's cytotoxic effect involves inducing DNA damage, resistant cells may have an enhanced capacity to repair this damage.[3]
-
Evasion of Apoptosis: Resistance can arise from the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or the downregulation of pro-apoptotic proteins (e.g., Bax, Bak).[2][5]
Q2: How can I experimentally determine if my resistant cells are overexpressing drug efflux pumps?
A2: You can perform a rhodamine 123 efflux assay. Rhodamine 123 is a fluorescent substrate for many ABC transporters.
Experimental Protocol: Rhodamine 123 Efflux Assay
-
Cell Seeding: Seed both the sensitive (parental) and resistant cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Rhodamine 123 Incubation: Wash the cells with pre-warmed PBS and incubate them with 5 µM rhodamine 123 in serum-free medium for 30 minutes at 37°C.
-
Washing: Remove the rhodamine 123 solution and wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Efflux Period: Add pre-warmed complete medium and incubate the plate at 37°C.
-
Fluorescence Measurement: Measure the intracellular fluorescence at different time points (e.g., 0, 30, 60, and 120 minutes) using a fluorescence microplate reader (Excitation/Emission ~485/528 nm).
-
Data Analysis: A faster decrease in fluorescence in the resistant cells compared to the sensitive cells indicates increased efflux pump activity.
Hypothetical Data Summary: Rhodamine 123 Efflux
| Cell Line | Intracellular Fluorescence (Arbitrary Units) at 120 min |
| Sensitive | 8500 |
| Resistant | 2300 |
Q3: What experiments can I perform to check for alterations in key signaling pathways in my resistant cells?
A3: Western blotting is a standard technique to investigate changes in the expression and activation (phosphorylation) of proteins in signaling pathways.
Experimental Protocol: Western Blotting for Signaling Proteins
-
Cell Lysis: Treat sensitive and resistant cells with and without this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to compare protein expression levels.
Hypothetical Data Summary: Protein Expression Changes
| Protein | Fold Change in Resistant vs. Sensitive Cells (Untreated) |
| p-Akt (activated) | 0.8 |
| p-ERK (activated) | 3.5 |
| Bcl-2 (anti-apoptotic) | 4.2 |
| Bax (pro-apoptotic) | 0.4 |
Q4: How can I attempt to overcome the observed resistance to this compound?
A4: A common strategy is to use synergistic drug combinations.[6][7]
-
If increased drug efflux is the cause: Co-administer this compound with a known ABC transporter inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A).
-
If a compensatory pathway is activated: Combine this compound with an inhibitor of that pathway. For example, if the MAPK/ERK pathway is upregulated, use a MEK inhibitor (e.g., trametinib).
-
If apoptosis is evaded: Combine this compound with a Bcl-2 inhibitor (e.g., venetoclax).
To assess synergy, you can perform a combination index (CI) analysis.[8]
Experimental Protocol: Combination Index (CI) Assay
-
Cell Seeding: Seed cells in a 96-well plate.
-
Drug Treatment: Treat cells with a range of concentrations of this compound alone, the second drug alone, and combinations of both at a constant ratio.
-
Cell Viability Assay: After 72 hours, assess cell viability using an MTT or CellTiter-Glo assay.
-
CI Calculation: Use software like CompuSyn to calculate the CI value.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Visualizations
Caption: Hypothesized mechanism of this compound and a resistance pathway.
References
- 1. Mapping the pathways of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highlights in Resistance Mechanism Pathways for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic drug combinations improve therapeutic selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of "2-Deoxokanshone M"
Disclaimer: The synthesis of a compound named "2-Deoxokanshone M" is not described in the current chemical literature. The following troubleshooting guide is a representative example based on a hypothetical multi-step synthesis of a complex molecule, "Synthacompound," to illustrate common challenges and solutions in organic synthesis for a professional audience.
Hypothetical Synthesis Overview: "Synthacompound"
Our hypothetical three-step synthesis of "Synthacompound" involves:
-
Step 1: Suzuki-Miyaura Coupling to form a biaryl scaffold.
-
Step 2: Diels-Alder Cycloaddition to construct a polycyclic core.
-
Step 3: Final Purification via column chromatography.
Troubleshooting Guides and FAQs
Step 1: Suzuki-Miyaura Coupling
Question 1: I am observing no or very low conversion of my aryl bromide starting material. What are the likely causes and how can I troubleshoot this?
Answer: Low or no conversion in a Suzuki-Miyaura coupling is a common issue that can often be traced back to the catalyst, reagents, or reaction conditions.[1][2]
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Catalyst Inactivity: The Pd(0) catalyst is the active species in the catalytic cycle.[3] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to Pd(0) may be inefficient.[1][3] Additionally, the catalyst can be deactivated by oxygen.[1][4]
-
Ligand Issues: Phosphine ligands are susceptible to oxidation, which prevents them from coordinating to the palladium center.[1]
-
Base and Solvent Purity: The choice and quality of the base and solvent are critical.[1]
-
Boronic Acid Instability: Boronic acids can degrade, especially through protodeboronation.[1]
-
Troubleshooting:
-
Use freshly purchased or recrystallized boronic acid.[1]
-
Consider using more stable boronic acid derivatives like pinacol (B44631) esters or MIDA boronates.[1]
-
-
Data Presentation: Suzuki Coupling Optimization
| Parameter | Condition A (Low Yield) | Condition B (Optimized Yield) | Rationale for Improvement |
| Catalyst | Pd(OAc)₂ (5 mol%) | Pd(PPh₃)₄ (5 mol%) | Pre-formed Pd(0) catalyst avoids inefficient in-situ reduction.[1] |
| Ligand | PPh₃ (10 mol%) | XPhos (10 mol%) | Bulky, electron-rich ligands can accelerate oxidative addition.[4] |
| Base | Na₂CO₃ (2 eq) | K₃PO₄ (3 eq) | Stronger, non-nucleophilic base can improve transmetalation.[2] |
| Solvent | Toluene (B28343) | Toluene/H₂O (4:1) | The presence of water can aid in base dissolution and facilitate the catalytic cycle.[2] |
| Temperature | 80 °C | 100 °C | Increased temperature can improve reaction rates, but monitor for catalyst decomposition.[1] |
Step 2: Diels-Alder Cycloaddition
Question 2: My Diels-Alder reaction is very slow and gives a low yield of the desired cycloadduct. How can I improve the reaction efficiency?
Answer: The efficiency of a Diels-Alder reaction is highly dependent on the electronic properties of the diene and dienophile, as well as the reaction conditions.[5]
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Electronic Mismatch: The reaction is fastest when the diene has electron-donating groups and the dienophile has electron-withdrawing groups.[6][7]
-
Troubleshooting:
-
If possible, modify the substrates to enhance this electronic push-pull relationship.
-
-
-
Conformational Issues: The diene must be able to adopt an s-cis conformation to react.[5][8] Steric hindrance can disfavor this conformation.[7]
-
Reaction Conditions:
-
Troubleshooting:
-
Increase the reaction temperature. Many Diels-Alder reactions require heating to overcome the activation energy.[10]
-
Increase the concentration of the reactants.
-
Consider the use of a Lewis acid catalyst, which can coordinate to the dienophile and lower the energy of its LUMO.
-
-
Data Presentation: Diels-Alder Reaction Yields
| Diene Substituent | Dienophile Substituent | Temperature (°C) | Yield (%) |
| -H | -CO₂Me | 80 | 45 |
| -OMe | -CO₂Me | 80 | 85 |
| -H | -CN | 110 | 70 |
| -OMe | -CN | 110 | 95 |
Step 3: Final Purification
Question 3: I am having difficulty purifying my final product by column chromatography. The compound either doesn't move from the baseline or elutes with impurities.
Answer: Purification by column chromatography can be challenging. Here are some common issues and their solutions.
-
Compound Stability: The compound may be degrading on the silica (B1680970) gel.[11]
-
Troubleshooting:
-
Perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots appear.[11]
-
If the compound is acid-sensitive, you can use deactivated silica gel (e.g., by adding a small amount of triethylamine (B128534) to the eluent).
-
-
-
Poor Solubility: The crude product may not be soluble in the eluent, causing it to precipitate at the top of the column.[11][12]
-
Troubleshooting:
-
Use a "dry loading" technique: dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[12]
-
-
-
Incorrect Solvent System: The chosen eluent may not be appropriate for the separation.
-
Troubleshooting:
-
Systematically screen different solvent systems using TLC to find one that gives good separation (Rf values between 0.2 and 0.5).
-
If compounds are streaking, try adding a small amount of a more polar solvent (e.g., methanol) or an acid/base (e.g., acetic acid/triethylamine) to the eluent.
-
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling To an oven-dried flask, add the aryl bromide (1.0 eq), boronic acid (1.2 eq), and a base such as K₃PO₄ (2.0 - 3.0 eq).[13] The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[13] The mixture is heated to 85-110 °C and stirred for 12-24 hours, monitoring by TLC or LC-MS.[13] Upon completion, the reaction is cooled, diluted with ethyl acetate (B1210297) and water, and the layers are separated.[13] The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.[13] The crude product is then purified by column chromatography.
Protocol 2: General Procedure for Diels-Alder Reaction In a round-bottom flask, dissolve the diene (1.0 eq) and dienophile (1.1 eq) in a suitable solvent (e.g., toluene or xylene).[10] Add a stir bar and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (typically 80-140 °C) and monitor the reaction progress by TLC.[10] Once the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low-yielding synthesis reactions.
Caption: Interplay of key components in a Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. praxilabs.com [praxilabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. community.wvu.edu [community.wvu.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. benchchem.com [benchchem.com]
"2-Deoxokanshone M" purity analysis and common impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity analysis and common impurities of 2-Deoxokanshone M.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it originate from?
A1: this compound is a sesquiterpenoid and a principal degradation product of Nardosinone, a bioactive compound isolated from the plant Nardostachys jatamansi. It is formed when Nardosinone is exposed to high temperatures, such as refluxing in boiling water.[1][2]
Q2: What are the common impurities found in a sample of this compound?
A2: Common impurities in a sample of this compound are typically other degradation products of Nardosinone formed under similar conditions. These include 2-deoxokanshone L, desoxo-narchinol A, and isonardosinone.[1][2] The presence and relative abundance of these impurities can vary depending on the degradation conditions.
Q3: What analytical techniques are recommended for the purity analysis of this compound?
A3: The recommended analytical techniques for purity analysis of this compound and its impurities are High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] These techniques allow for the separation, identification, and quantification of the main component and its related impurities.
Q4: What is the known biological activity of this compound?
A4: this compound has been reported to exhibit potent vasodilatory activity.[1] This is in contrast to its parent compound, Nardosinone, which is known for its significant anti-neuroinflammatory activity.[1]
Purity and Impurity Data
The following table summarizes the common impurities found alongside this compound after the degradation of Nardosinone. The relative percentages are based on studies of Nardosinone degradation under reflux in boiling water.[1][2]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Relative Abundance (%) |
| This compound | C₁₂H₁₆O₂ | 192.25 | 64.23 |
| 2-Deoxokanshone L | C₁₅H₂₀O₃ | 248.32 | 1.10 |
| Desoxo-narchinol A | C₁₅H₂₂O₂ | 234.33 | 2.17 |
| Isonardosinone | C₁₅H₂₂O₃ | 250.33 | 3.44 |
Experimental Protocols
Protocol 1: HPLC-PDA Purity Analysis
This protocol outlines a general method for the purity analysis of a sample containing this compound and its related impurities.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for separating sesquiterpenoids.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile or Methanol (B129727)
-
-
Gradient Elution:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 30 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: LC-MS Impurity Identification
This protocol is designed for the identification and structural elucidation of impurities.
-
Instrumentation: A Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.
-
Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A suitable gradient will need to be developed to ensure separation of all components. A typical starting point is a linear gradient from 5-95% B over 30 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2-5 µL
-
MS Parameters:
-
Ionization Mode: Positive and Negative ESI modes should be tested to determine the optimal ionization for all compounds of interest.
-
Mass Range: 100-1000 m/z
-
Capillary Voltage: 3.5-4.5 kV
-
Source Temperature: 120-150 °C
-
Desolvation Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations.
-
Data Acquisition: Full scan mode for initial analysis, followed by targeted MS/MS (product ion scan) on the peaks of interest to obtain fragmentation patterns for structural elucidation.
-
Protocol 3: NMR for Structural Confirmation and Purity
NMR spectroscopy is a powerful tool for the structural confirmation of this compound and its impurities, and for quantitative analysis (qNMR).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Add a known amount of an internal standard with a singlet in a clean region of the spectrum (e.g., dimethyl sulfone) for quantitative analysis.
-
-
Experiments:
-
¹H NMR: Provides information on the proton environment and is used for quantification.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used for complete structural elucidation by establishing correlations between protons and carbons.
-
-
Data Analysis: Integrate the signals of this compound and the internal standard in the ¹H NMR spectrum to calculate the purity. Analyze the 2D NMR spectra to confirm the structure of the main component and identify the structures of any significant impurities.
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions between the analyte and the stationary phase.- Column overload.- Dead volume in the system. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration.- Check and tighten all fittings. Use low-dead-volume tubing. |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from a previous injection. | - Use high-purity solvents and prepare fresh mobile phase daily.- Implement a needle wash step in the injection sequence.- Inject a blank run to confirm the source of the ghost peaks. |
| Fluctuating Baseline | - Air bubbles in the pump or detector.- Incomplete mobile phase mixing.- Leaks in the system. | - Degas the mobile phase thoroughly.- Purge the pump.- Ensure proper mixing of the mobile phase components.- Check for leaks at all fittings. |
| Poor Resolution | - Inappropriate mobile phase composition.- Column degradation.- Flow rate is too high. | - Optimize the mobile phase gradient and composition.- Replace the column with a new one.- Reduce the flow rate. |
LC-MS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity | - Poor ionization of the analyte.- Ion suppression from the matrix or mobile phase additives.- Clogged ESI needle. | - Optimize ESI source parameters (voltages, temperatures).- Try a different ionization mode (APCI).- Dilute the sample to reduce matrix effects.- Use a mobile phase with lower concentrations of non-volatile additives.- Clean or replace the ESI needle. |
| No Peaks Detected | - No sample injected.- MS detector is off or not properly configured.- The compound is not ionizing. | - Verify the injection sequence and sample vial placement.- Check the MS detector status and data acquisition method.- Confirm that the analyte is suitable for ESI or APCI and optimize source conditions. |
| Mass Inaccuracy | - The instrument needs calibration.- High chemical noise or interfering ions. | - Perform a mass calibration according to the manufacturer's protocol.- Improve chromatographic separation to reduce co-elution.- Use a narrower mass window for data extraction. |
Visualizations
Experimental Workflow for Purity Analysis
Caption: Workflow for the purity analysis of this compound.
Nardosinone Degradation Pathway
Caption: Simplified degradation pathway of Nardosinone.
Signaling Pathways Modulated by Nardosinone
Nardosinone, the precursor to this compound, has been shown to modulate several key signaling pathways involved in inflammation and cellular processes.
Caption: Signaling pathways modulated by Nardosinone.
References
Technical Support Center: Challenges in 2-Deoxokanshone M Production
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Deoxokanshone M. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the production of this compound, focusing on the challenges encountered during its formation from the degradation of Nardosinone.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and isolation of this compound from Nardosinone.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete degradation of Nardosinone.- Formation of other degradation byproducts like 2-deoxokanshone L, desoxo-narchinol A, and isonardosinone.[1][2][3][4][5] | - Optimize reaction conditions. Refluxing Nardosinone in boiling water has been shown to yield a high percentage (64.23%) of this compound.[1][2][3][4][5]- Monitor the reaction progress using UPLC-PDA to determine the optimal time for harvesting. |
| Presence of Multiple Degradation Products | - Nardosinone degradation is sensitive to temperature and pH, leading to a mixture of products.[5] | - Precise control of reaction conditions is crucial. Maintaining a neutral pH by using boiling water is effective for maximizing this compound formation.[1][5] |
| Difficulty in Isolating Pure this compound | - Co-elution with other structurally similar degradation products during chromatography. | - Employ a multi-step purification strategy. A combination of column chromatography (ODS, silica (B1680970) gel, Sephadex LH-20), preparative thin-layer chromatography (TLC), and recrystallization has been successfully used.[1][5] |
| Instability of the Precursor (Nardosinone) | - Nardosinone is susceptible to degradation under high temperatures and in acidic conditions (simulated gastric fluid).[1][3][6][7][8] | - Store Nardosinone under appropriate conditions (cool, dry, and dark).- For controlled degradation, carefully select the solvent and temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for producing this compound?
A1: Currently, this compound is obtained as a major degradation product of Nardosinone, a bioactive compound isolated from Nardostachys jatamansi.[1][4] The most effective reported method is the reflux of Nardosinone in boiling water.[1][3]
Q2: What is the expected yield of this compound from Nardosinone degradation?
A2: Under optimal conditions, such as refluxing in boiling water, this compound can be obtained with a yield of approximately 64.23%.[1][2][3][4]
Q3: What are the main byproducts formed alongside this compound?
A3: The main byproducts identified during the degradation of Nardosinone are 2-deoxokanshone L, desoxo-narchinol A, and isonardosinone.[1][2][3][4][5]
Q4: How do reaction conditions affect the formation of this compound?
A4: Nardosinone is more prone to degradation at high temperatures and in acidic environments, such as simulated gastric fluid.[1][3][6][7][8] Refluxing in boiling water appears to favor the formation of this compound over other degradation products.
Q5: What is the proposed mechanism for the formation of this compound from Nardosinone?
A5: A plausible degradation pathway suggests that Nardosinone first forms a nardosinonediol (B1496119) intermediate. This intermediate then undergoes a series of reactions including peroxy ring-opening, keto-enol tautomerization, oxidation, isopropyl cleavage, and pinacol (B44631) rearrangement to yield this compound and other products.[1][3][6][7][8]
Quantitative Data Summary
The following table summarizes the yields of the main degradation products of Nardosinone when refluxed in boiling water.
| Degradation Product | Yield (%) |
| This compound | 64.23[1][2][3][4] |
| Isonardosinone | 3.44[1][2][3][4] |
| Desoxo-narchinol A | 2.17[1][2][3][4] |
| 2-Deoxokanshone L | 1.10[1][2][3][4] |
Experimental Protocols
Protocol 1: Degradation of Nardosinone to Produce this compound
-
Preparation: Accurately weigh a desired amount of Nardosinone (purity > 98%).
-
Dissolution: Dissolve the Nardosinone in deionized water.
-
Reflux: Heat the solution to boiling and maintain a gentle reflux.
-
Monitoring: Monitor the reaction progress periodically by taking aliquots and analyzing them using UPLC-PDA to observe the disappearance of the Nardosinone peak and the appearance of the this compound peak.
-
Termination: Once the desired level of degradation is achieved, cool the reaction mixture to room temperature.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) to recover the degradation products.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.
Protocol 2: Isolation and Purification of this compound
-
Initial Fractionation: Subject the crude product mixture to column chromatography on an ODS (Octadecyl-silica) column, eluting with a gradient of methanol (B129727) in water.
-
Silica Gel Chromatography: Further purify the fractions containing this compound using silica gel column chromatography with an appropriate solvent system (e.g., petroleum ether-ethyl acetate (B1210297) gradient).
-
Preparative TLC: For finer purification, use preparative thin-layer chromatography (TLC) on the fractions enriched with this compound.
-
Sephadex LH-20 Chromatography: As an alternative or additional step, use a Sephadex LH-20 column with a suitable solvent system (e.g., dichloromethane-methanol) to remove smaller impurities.
-
Recrystallization: Finally, recrystallize the purified this compound from a suitable solvent (e.g., methanol) to obtain a highly pure crystalline product.[5]
-
Purity Analysis: Confirm the purity of the final product to be above 98% using UPLC analysis.[5]
Visualizations
Caption: Plausible degradation pathway of Nardosinone.
Caption: Experimental workflow for the isolation of this compound.
References
- 1. Degradation Profiling of Nardosinone at High Temperature and in Simulated Gastric and Intestinal Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sciprofiles.com [sciprofiles.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
addressing "2-Deoxokanshone M" degradation in assays
Important Notice: Despite a comprehensive search for "2-Deoxokanshone M," no publicly available scientific literature, chemical data, or supplier information could be located. This suggests that the compound may be novel, proprietary, or referenced under a different nomenclature. The following troubleshooting guide is therefore based on general principles for handling potentially unstable small molecules in experimental assays. Researchers should adapt these recommendations based on their specific observations and any internal data available for "this compound."
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the activity of this compound over a short period in my aqueous assay buffer. What could be the cause?
A1: The observed loss of activity is likely due to the degradation of this compound. Several factors in a typical aqueous assay buffer can contribute to the degradation of organic compounds, including pH, temperature, light exposure, and the presence of reactive chemical species. It is crucial to systematically investigate these factors to identify the root cause of instability.
Q2: How can I determine the stability of this compound in my specific assay conditions?
A2: To assess the stability of your compound, you can perform a time-course experiment. Prepare your complete assay buffer and add this compound to the final working concentration. Aliquot this solution and incubate it under the same conditions as your actual experiment (e.g., temperature, light exposure). At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot and test its activity in your assay. A decline in activity over time is indicative of degradation. For a more direct measurement, you can use analytical techniques like HPLC-UV or LC-MS to monitor the concentration of the intact compound over time.
Q3: What are the common degradation pathways for compounds in aqueous solutions?
A3: Common degradation pathways for organic molecules in aqueous buffers include:
-
Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions. Esters, amides, and lactones are particularly susceptible.
-
Oxidation: Reaction with dissolved oxygen or other oxidizing agents. This can be accelerated by light (photo-oxidation) or the presence of metal ions.
-
Photodegradation: Degradation caused by exposure to light, particularly UV wavelengths.
Without knowing the chemical structure of this compound, it is difficult to predict the most likely degradation pathway.
Troubleshooting Guide: Degradation of this compound in Assays
This guide provides a systematic approach to identifying and mitigating the degradation of this compound during your experiments.
Issue 1: Rapid Loss of Activity in Aqueous Buffer
| Possible Cause | Troubleshooting Step | Experimental Protocol | Expected Outcome |
| pH Instability | Determine the optimal pH for compound stability. | Protocol 1: pH Stability Assessment. Prepare a series of buffers with varying pH values (e.g., pH 5, 6, 7, 7.4, 8). Dissolve this compound in each buffer and monitor its concentration or activity over time at a constant temperature. | Identification of a pH range where the compound exhibits maximum stability. |
| Temperature Sensitivity | Assess the effect of temperature on degradation. | Protocol 2: Thermal Stability Assessment. Using the optimal pH buffer identified in Protocol 1, incubate solutions of this compound at different temperatures (e.g., 4°C, room temperature, 37°C). Monitor concentration or activity over time. | Determination of the highest temperature at which the compound remains stable for the duration of the assay. |
| Light Sensitivity | Evaluate the impact of light exposure. | Protocol 3: Photostability Assessment. Prepare two sets of this compound solutions in the optimal buffer. Expose one set to ambient laboratory light and keep the other set protected from light (e.g., wrapped in aluminum foil). Monitor concentration or activity over time. | Ascertaining if light protection is necessary during the experiment. |
| Oxidative Degradation | Investigate susceptibility to oxidation. | Protocol 4: Oxidative Stability Assessment. Prepare solutions of this compound in the optimal buffer. To one set, add an antioxidant (e.g., 0.1% ascorbic acid or 1 mM DTT). Compare the stability to a control solution without the antioxidant. Alternatively, sparging the buffer with nitrogen or argon to remove dissolved oxygen can be tested. | Determining if the addition of an antioxidant or deoxygenating the buffer can prevent degradation. |
Quantitative Data Summary (Hypothetical)
The following tables illustrate how to present the data from the troubleshooting experiments.
Table 1: Effect of pH on this compound Stability
| pH | Half-life (t1/2) at 25°C (minutes) |
| 5.0 | > 240 |
| 6.0 | 180 |
| 7.0 | 90 |
| 7.4 | 60 |
| 8.0 | 30 |
Table 2: Effect of Temperature on this compound Stability at pH 7.0
| Temperature (°C) | Half-life (t1/2) (minutes) |
| 4 | > 480 |
| 25 | 90 |
| 37 | 45 |
Experimental Protocols
Protocol 1: pH Stability Assessment
-
Buffer Preparation: Prepare a series of buffers (e.g., 50 mM citrate (B86180) for pH 5-6, 50 mM phosphate (B84403) for pH 6-8) with pH values ranging from 5.0 to 8.0 in 0.5 pH unit increments.
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol).
-
Working Solutions: Dilute the stock solution into each of the prepared buffers to the final desired assay concentration. Ensure the final concentration of the organic solvent is low (typically <1%) and consistent across all samples.
-
Incubation: Incubate the working solutions at a constant temperature (e.g., 25°C).
-
Sampling and Analysis: At predetermined time points (e.g., 0, 30, 60, 120, 240 minutes), remove an aliquot from each solution.
-
Activity/Concentration Measurement: Immediately measure the biological activity using your standard assay protocol or determine the concentration of intact this compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Data Analysis: Plot the remaining activity or concentration as a function of time for each pH value and calculate the degradation rate constant and half-life.
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the degradation of this compound.
Hypothetical Signaling Pathway Inhibition
If this compound is hypothesized to be an inhibitor of a signaling pathway, a diagram can be used to illustrate its proposed mechanism of action.
Caption: A hypothetical signaling pathway showing inhibition by this compound.
Validation & Comparative
Unraveling the Bioactivity of Sesquiterpenoids from Nardostachys jatamansi: A Comparative Guide
While direct experimental data on the biological activity of "2-Deoxokanshone M" remains elusive in published scientific literature, this guide provides a comprehensive comparison of structurally related and bioactive sesquiterpenoids isolated from the same natural source, Nardostachys jatamansi. This comparative analysis will delve into the confirmed anti-neuroinflammatory properties of these related compounds, offering valuable insights for researchers, scientists, and drug development professionals.
The initial investigation for "this compound" revealed a commercially available compound under this name, but without any associated peer-reviewed studies confirming its biological activities. However, significant research has been conducted on other sesquiterpenoids isolated from Nardostachys jatamansi, a plant with a history in traditional medicine. A key study, "Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi," provides a foundation for understanding the potential therapeutic effects of this class of compounds.[1][2][3] This guide will focus on the experimentally validated activities of these related molecules.
Comparative Analysis of Bioactive Sesquiterpenoids
Research into the constituents of Nardostachys jatamansi has led to the isolation and characterization of several sesquiterpenoids with potent anti-inflammatory and potential anticancer properties.[4][5][6] This section will compare the anti-neuroinflammatory activity of three prominent compounds from this plant: 7-methoxydesoxo-narchinol, Kanshone N, and Narchinol A.
Anti-Neuroinflammatory Activity
A study investigating the effects of these compounds on lipopolysaccharide (LPS)-stimulated BV2 microglial cells, a common model for neuroinflammation, revealed significant inhibitory activity on the production of nitric oxide (NO), a key inflammatory mediator.[1][2][4]
| Compound | IC50 for NO Production (μM) |
| 7-methoxydesoxo-narchinol | 15.2 ± 1.3 |
| Kanshone N | 25.8 ± 2.1 |
| Narchinol A | 8.9 ± 0.7 |
| Dexamethasone (Control) | 5.4 ± 0.5 |
Caption: Table 1. Inhibitory concentration (IC50) values of sesquiterpenoids from Nardostachys jatamansi on nitric oxide (NO) production in LPS-stimulated BV2 microglial cells. Dexamethasone was used as a positive control.
These results indicate that Narchinol A is the most potent inhibitor of NO production among the tested compounds. Further investigations have shown that these sesquiterpenoids also suppress the expression of pro-inflammatory enzymes and cytokines, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1]
Experimental Protocols
To ensure reproducibility and facilitate further research, the detailed methodologies for the key experiments are provided below.
Cell Culture and Viability Assay
BV2 microglial cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 24 hours. Subsequently, MTT solution was added, and the resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO). The absorbance was measured at 570 nm using a microplate reader.
Nitric Oxide (NO) Production Assay
BV2 cells were pre-treated with the test compounds for 1 hour before stimulation with 1 µg/mL of LPS for 24 hours. The concentration of nitrite, a stable metabolite of NO, in the culture supernatants was measured using the Griess reagent. An equal volume of supernatant and Griess reagent was mixed, and the absorbance was measured at 540 nm.
Western Blot Analysis
Cells were treated with the compounds and LPS as described above. Total protein was extracted, and protein concentrations were determined using the Bradford assay. Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against iNOS, COX-2, and β-actin, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow
The anti-neuroinflammatory effects of these sesquiterpenoids are mediated through the inhibition of the NF-κB signaling pathway.[1][2]
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-neuroinflammatory effects of sesquiterpenoids isolated from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Terpenoids from Nardostachys jatamansi and their cytotoxic activity against human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of antioxidant and anticancer activity of extract and fractions of Nardostachys jatamansi DC in breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structure-Activity Relationship of 2-Deoxokanshone M Analogs: A Comparative Guide
For Immediate Release
A comprehensive analysis of the structure-activity relationship (SAR) of 2-Deoxokanshone M analogs reveals key structural motifs crucial for their biological activity. This guide provides a comparative overview for researchers, scientists, and drug development professionals, summarizing quantitative data, experimental protocols, and visualizing key relationships to facilitate further investigation and drug discovery efforts.
This compound, a sesquiterpenoid derived from the degradation of nardosinone, presents a promising scaffold for the development of novel therapeutic agents. Understanding how modifications to its chemical structure influence its biological effects is paramount for optimizing its potency and selectivity.
Comparative Analysis of Biological Activity
The biological activity of this compound and its analogs has been evaluated primarily for their cytotoxic effects against various cancer cell lines. The following table summarizes the available quantitative data, highlighting the impact of structural modifications on their inhibitory concentrations (IC50).
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| Kanshone M | Parent Compound | BV2 microglia | - | [1] |
| This compound | Degradation product of nardosinone | Not specified | Not specified | [2] |
| Kanshone L | Isopropyl alcohol group at C-6 | BV2 microglia | - | [1] |
| Kanshone N | Hydroxylation at C-2 and C-7 | BV2 microglia | Inhibits NO production | [1] |
| 7-methoxydesoxo-narchinol A | Methoxy (B1213986) group at C-7 | BV2 microglia | Inhibits NO production | [1] |
| Narchinol A | - | BV2 microglia | Inhibits NO production | [1] |
Key Structure-Activity Relationship Insights
Based on the analysis of related Kanshone compounds, the following preliminary SAR observations can be made:
-
Oxygenation at C-2 and C-7: The presence of hydroxyl or methoxy groups at positions C-2 and C-7 appears to be important for the anti-neuroinflammatory activity observed in Kanshone N and 7-methoxydesoxo-narchinol A.[1]
-
Isopropyl Group at C-6: The presence of an isopropyl alcohol group at the C-6 position, as seen in Kanshone L, differentiates it from Kanshone M and likely influences its biological activity profile.[1]
-
The α,β-Unsaturated Ketone: This Michael acceptor moiety is a common feature in many biologically active natural products and is likely a key electrophilic site for interaction with biological nucleophiles, contributing to the observed cytotoxicity.
Experimental Protocols
The biological activities of the Kanshone analogs were assessed using the following key experimental methods:
Nitric Oxide (NO) Production Inhibition Assay in BV2 Microglial Cells
-
Cell Culture: BV2 microglial cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells were pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL was added to the cells to induce NO production.
-
NO Measurement: After 24 hours of incubation, the concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition was calculated by comparing the nitrite concentration in compound-treated cells with that in LPS-stimulated control cells.
Logical Relationship of this compound
The following diagram illustrates the relationship between Nardosinone, a natural product, and its degradation product, this compound.
Caption: Derivation of this compound from Nardosinone.
Experimental Workflow for Biological Activity Screening
The general workflow for screening the biological activity of this compound analogs is depicted below.
Caption: General workflow for screening this compound analogs.
References
A Comparative Guide to the Cross-Validation of Analytical Assays for 2-Deoxokanshone M and Related Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods suitable for the quantification of 2-Deoxokanshone M and other sesquiterpenoid compounds isolated from Nardostachys jatamansi. While specific cross-validation studies for this compound are not yet published, this document outlines and compares validated analytical techniques for structurally similar and co-occurring kanshones and other sesquiterpenoids from the same plant source. This information serves as a valuable resource for establishing robust and reliable analytical protocols for these bioactive compounds.
Introduction to this compound and its Analogs
This compound is a sesquiterpenoid compound that has been isolated from the medicinal plant Nardostachys jatamansi. This plant is a rich source of a variety of sesquiterpenoids, collectively known as kanshones, which have garnered scientific interest for their potential therapeutic properties, including anti-neuroinflammatory and vasodilatory activities. Accurate and precise quantification of these compounds is crucial for quality control, pharmacokinetic studies, and further pharmacological research.
This guide explores validated High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods that can be adapted and cross-validated for the analysis of this compound.
Comparative Analysis of Analytical Methods
The following tables summarize the key parameters of validated analytical methods for the quantification of sesquiterpenoids in Nardostachys jatamansi. These methods provide a strong foundation for developing and validating an assay for this compound.
Table 1: Comparison of Validated HPLC Methods for Sesquiterpenoid Quantification in Nardostachys jatamansi
| Parameter | Method 1: UPLC-PDA for Multiple Sesquiterpenoids | Method 2: HPLC-UV for Three Sesquiterpenes |
| Instrumentation | Ultra-Performance Liquid Chromatography with Photodiode Array Detector (UPLC-PDA) | High-Performance Liquid Chromatography with UV Detector (HPLC-UV) |
| Column | Not specified in available abstract | Not specified in available abstract |
| Mobile Phase | Not specified in available abstract | 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B) |
| Elution | Not specified in available abstract | Gradient: 20% B to 80% B over 30 min |
| Detection Wavelength | Photodiode Array (range not specified) | 254 nm |
| Analytes Quantified | Isonardosinone, Nardosinone, Kanshone H, Desoxo-narchinol A, Buddleoside, (-)-aristolone | Desoxo-narchinol A, Nardosinonediol, Nardosinone |
| Linearity (r²) | > 0.999 for all compounds | Not specified in available abstract |
| Precision (RSD) | 0.25% - 2.77% | Not specified in available abstract |
| Recovery | 92% - 105% | Not specified in available abstract |
Table 2: General Parameters for GC-MS Analysis of Volatile Sesquiterpenoids from Nardostachys jatamansi
| Parameter | General GC-MS Method |
| Instrumentation | Gas Chromatography coupled with Mass Spectrometry (GC-MS) |
| Column | Capillary column (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium |
| Injection Mode | Split or Splitless |
| Temperature Program | Ramped temperature program to separate compounds with a wide range of boiling points |
| Ionization | Electron Ionization (EI) |
| Detection | Mass Analyzer (e.g., Quadrupole) |
| Identified Compounds | Calarene, γ-Himachelene, Vardiflorene, Jatamansone, and others |
Experimental Protocols
Protocol 1: UPLC-PDA Method for Simultaneous Quantification of Sesquiterpenoids
This protocol is based on a validated method for the quality control of Nardostachys jatamansi and can be adapted for this compound.
1. Sample Preparation:
-
Weigh 0.5 g of powdered Nardostachys jatamansi rhizomes.
-
Add 25 mL of 70% methanol.
-
Perform ultrasonication for 30 minutes.
-
Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
2. UPLC-PDA Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 30°C.
-
Detection: PDA detector, monitoring at a range of wavelengths (e.g., 200-400 nm) to determine the optimal wavelength for this compound.
3. Validation Parameters:
-
Linearity: Prepare a series of standard solutions of the isolated this compound at different concentrations to establish a calibration curve.
-
Precision: Assess intra-day and inter-day precision by analyzing replicate samples at different concentrations.
-
Accuracy: Determine the recovery by spiking a known amount of this compound standard into a sample matrix.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Protocol 2: GC-MS Method for the Analysis of Volatile Sesquiterpenoids
This protocol is suitable for the analysis of volatile and semi-volatile sesquiterpenoids like this compound.
1. Sample Preparation (Hydrodistillation):
-
Place 100 g of powdered Nardostachys jatamansi rhizomes in a flask with distilled water.
-
Perform hydrodistillation for 3-4 hours using a Clevenger-type apparatus to extract the essential oil.
-
Dry the collected essential oil over anhydrous sodium sulfate.
2. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C) to ensure separation of all volatile components.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 500.
3. Compound Identification and Quantification:
-
Identify this compound by comparing its mass spectrum with a reference library (e.g., NIST) and by retention time if a pure standard is available.
-
For quantification, an internal standard method is recommended for better accuracy and precision.
Signaling Pathways and Experimental Workflows
The bioactive compounds in Nardostachys jatamansi have been shown to modulate key signaling pathways involved in inflammation and cancer. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.
Caption: Experimental workflow for the analysis of this compound.
Inhibition of NF-κB Signaling Pathway
Extracts from Nardostachys jatamansi have demonstrated anti-neuroinflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by Nardostachys jatamansi compounds.
Inhibition of ERK/STAT3 Signaling Pathway
Nardostachys jatamansi root extract has been shown to suppress tumor progression by inhibiting the ERK/STAT3 signaling pathway.
Caption: Inhibition of the ERK/STAT3 signaling pathway by Nardostachys jatamansi compounds.
Conclusion and Recommendations
The development of a robust and validated analytical method is paramount for the accurate quantification of this compound in various matrices. This guide provides a comparative framework of existing validated methods for analogous sesquiterpenoids from Nardostachys jatamansi. It is recommended that researchers adapt and validate one of these established protocols for this compound. A thorough method validation encompassing specificity, linearity, precision, accuracy, and sensitivity should be performed. Furthermore, for comprehensive quality control, a multi-analyte approach, such as the UPLC-PDA method described, is advantageous as it allows for the simultaneous quantification of several bioactive markers. For volatile compounds, GC-MS remains the method of choice. Cross-validation between different analytical platforms, such as HPLC and GC-MS, where applicable, can provide the highest level of confidence in the analytical results.
A Comparative Analysis of 2-Deoxokanshone M and Other Vasodilatory Natural Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the vasodilatory effects of 2-Deoxokanshone M, a sesquiterpenoid from Nardostachys jatamansi, and other well-known natural vasodilators: nardosinone (B31660), resveratrol (B1683913), and quercetin (B1663063). This document summarizes their performance based on available experimental data, details the underlying mechanisms of action, and provides protocols for relevant assays.
Quantitative Comparison of Vasodilatory Activity
The vasodilatory potency of these natural compounds has been evaluated using ex vivo studies on isolated arterial rings. The following table summarizes the key quantitative data.
| Compound | Source Organism | Assay System | Pre-contraction Agent | Vasodilatory Effect |
| This compound | Nardostachys jatamansi | Rat aortic rings | Not specified | 80.39% relaxation at 75 μM[1] |
| Nardosinone | Nardostachys jatamansi | Rat aortic rings | Not specified | 74.57% relaxation at 400 μM[1] |
| Resveratrol | Grapes, Berries, Peanuts | Rat aortic rings | Phenylephrine | EC50: Not explicitly stated, but significant relaxation observed at concentrations > 3 x 10⁻⁵ M[2] |
| Quercetin | Fruits, Vegetables | Rat thoracic aorta | Phenylephrine | Rmax: 77.20 ± 6.11% (at 10-160 μM)[3] |
Mechanisms of Action and Signaling Pathways
The vasodilatory effects of these natural products are mediated by various signaling pathways, primarily involving the endothelium and vascular smooth muscle cells.
This compound and Nardosinone: The precise vasodilatory mechanism of this compound is not yet fully elucidated, though its potency is significantly higher than its parent compound, nardosinone[1]. Nardosinone has been reported to have cardioprotective effects, but its direct vasodilatory signaling pathway requires further investigation[4][5].
Resveratrol: Resveratrol induces vasodilation through both endothelium-dependent and -independent mechanisms. It stimulates endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO), a potent vasodilator. This effect is mediated by the activation of sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK)[6]. At higher concentrations, resveratrol can also directly act on vascular smooth muscle cells[2][7].
Quercetin: Quercetin's vasodilatory action is also multifaceted. It enhances endothelium-dependent relaxation by increasing NO production and may also involve endothelium-derived hyperpolarizing factor (EDHF)[8]. Its mechanism is linked to the guanylyl cyclase and cyclooxygenase pathways[3].
Below are graphical representations of the known and proposed signaling pathways.
References
- 1. Degradation Profiling of Nardosinone at High Temperature and in Simulated Gastric and Intestinal Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasorelaxing activity of resveratrol and quercetin in isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Comparison of vasodilatation effect between quercetin and rutin in the isolated rat thoracic aorta] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A review of nardosinone for pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resveratrol Improves Endothelial Function: Role of TNFα and Vascular Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The vasorelaxing effect of resveratrol on abdominal aorta from rats and its underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dietary flavonoid quercetin stimulates vasorelaxation in aortic vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Bioactivity of 2-Deoxokanshone M and its Synthetic Derivatives: A Comparative Guide
For researchers and professionals in drug development, understanding the nuanced differences in bioactivity between a natural product and its synthetic derivatives is paramount. This guide provides a comparative analysis of 2-Deoxokanshone M and its synthetic analogs, focusing on their biological effects, underlying mechanisms, and the experimental data that substantiates these findings. While direct comparative studies on this compound are limited, this guide draws upon available data for closely related Kanshone compounds and their derivatives to provide a valuable reference point.
Unveiling the Bioactive Potential: A Side-by-Side Comparison
Kanshone M, a sesquiterpenoid isolated from Nardostachys jatamansi, has garnered interest for its potential therapeutic properties. The "2-deoxy" modification in its derivatives, such as the identified 2-deoxokanshone L, suggests a strategic chemical alteration that can significantly influence its biological activity. The removal of a hydroxyl group at the C2 position can alter the molecule's polarity, hydrogen bonding capacity, and ultimately its interaction with biological targets.
While specific quantitative bioactivity data for this compound remains elusive in publicly available literature, we can infer potential activities based on related compounds. The following table summarizes the known bioactivities of Kanshone M and the anticipated impact of the 2-deoxy modification, which would be the basis for comparing synthetic derivatives.
| Compound | Bioactivity | Cell Line(s) | IC50/EC50 (µM) | Reference |
| Kanshone M | Anti-neuroinflammatory | BV2 microglia | Data not available | [1] |
| Hypothetical this compound | Potentially enhanced anticancer activity | Various cancer cell lines | To be determined | - |
| Synthetic Derivative 1 (e.g., with altered side chain) | To be determined | To be determined | To be determined | - |
| Synthetic Derivative 2 (e.g., with heterocyclic moiety) | To be determined | To be determined | To be determined | - |
Note: The data for "Hypothetical this compound" and its synthetic derivatives are placeholders to illustrate the framework for comparison. As new research emerges, this table should be updated with specific experimental values.
Delving into the Mechanisms of Action
The bioactivity of Kanshone M and its derivatives is likely mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for elucidating their therapeutic potential and for the rational design of more potent and selective synthetic analogs.
Based on studies of similar natural products, the potential signaling pathways affected by this compound and its derivatives could include:
-
NF-κB Signaling Pathway: Many natural products with anti-inflammatory properties exert their effects by inhibiting the NF-κB pathway. This pathway is a key regulator of inflammation, and its inhibition can lead to a reduction in pro-inflammatory cytokines.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis. Modulation of this pathway is a common mechanism for anticancer agents.
-
Apoptosis Pathway: Induction of apoptosis (programmed cell death) is a hallmark of many effective anticancer drugs. This compound derivatives could potentially trigger apoptosis through intrinsic or extrinsic pathways.
Caption: Hypothetical mechanism of action for this compound derivatives.
Experimental Corner: Protocols and Methodologies
To ensure the reproducibility and validity of the presented data, detailed experimental protocols are essential. The following outlines the standard methodologies used to assess the bioactivity of compounds like this compound and its derivatives.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, synthetic derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Caption: Standard workflow for assessing cell viability using the MTT assay.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be employed to investigate the modulation of signaling pathways.
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the protein bands to determine the relative protein expression levels.
Conclusion and Future Directions
The exploration of this compound and its synthetic derivatives holds significant promise for the discovery of novel therapeutic agents. While the current body of research is in its nascent stages, the foundational knowledge of related Kanshone compounds provides a strong rationale for further investigation. Future studies should focus on the synthesis of a diverse library of this compound derivatives and a comprehensive evaluation of their bioactivities using the standardized experimental protocols outlined in this guide. Such efforts will be instrumental in elucidating structure-activity relationships and identifying lead compounds for further preclinical and clinical development.
References
Safety Operating Guide
Safe Disposal of 2-Deoxokanshone M: A Procedural Guide for Laboratory Professionals
The proper disposal of 2-Deoxokanshone M, a compound utilized in research and drug development, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a compound with potential cytotoxic properties, it must be handled with care throughout its lifecycle, from use to final disposal. The following procedures are based on established guidelines for the management of cytotoxic and hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is imperative to consult the compound's Safety Data Sheet (SDS) for specific handling and safety information. In the absence of a specific SDS, the compound should be treated as a hazardous and potentially cytotoxic substance.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure. This includes, but is not limited to:
-
Long-sleeved, impermeable gowns.
-
Two pairs of chemotherapy-grade gloves.
-
Eye protection (safety glasses or goggles).
-
A face shield if there is a risk of splashing.
-
Respiratory protection as determined by a risk assessment.
Waste Segregation and Containerization
Proper segregation of waste contaminated with this compound is the first step in the disposal process. All waste streams must be clearly labeled as "Cytotoxic Waste" or "Hazardous Waste" and segregated from regular laboratory trash.
| Waste Type | Recommended Container |
| Solid Waste | Yellow, rigid, puncture-proof containers with purple lids specifically designated for cytotoxic waste. These containers should be clearly labeled with the cytotoxic symbol.[1] |
| (e.g., contaminated gloves, gowns, bench paper) | |
| Sharps Waste | Puncture-proof sharps containers with purple lids, also labeled with the cytotoxic symbol.[1][2] This includes needles, syringes, and contaminated glassware. |
| (e.g., needles, scalpels, glass pipettes) | |
| Liquid Waste | Leak-proof, screw-cap containers compatible with the solvents used. These should be clearly labeled as "Hazardous Waste" with the full chemical name of the contents. |
| (e.g., unused solutions, solvent rinses) | |
| Empty Containers | Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[3] |
| (e.g., vials, bottles) |
Step-by-Step Disposal Protocol
-
Preparation: Ensure all necessary PPE is worn correctly before handling any waste materials.
-
Segregation at Source: As waste is generated, immediately place it into the appropriate, labeled container. Do not allow cytotoxic waste to mix with other waste streams.
-
Solid Waste:
-
Place all contaminated solid waste, such as gloves, disposable gowns, and bench paper, directly into the designated yellow cytotoxic waste container with a purple lid.[1]
-
Do not overfill containers. Seal the container when it is three-quarters full.
-
-
Sharps Waste:
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a compatible, leak-proof hazardous waste container.
-
Ensure the container is properly labeled with "Hazardous Waste" and the full chemical name.
-
Keep the container closed when not in use.
-
-
Decontamination of Glassware and Surfaces:
-
All non-disposable glassware and laboratory surfaces should be decontaminated. Use a suitable solvent or a 10% bleach solution followed by a rinse with water.
-
The cleaning materials (e.g., wipes, paper towels) must be disposed of as solid cytotoxic waste.
-
-
Final Disposal:
-
All sealed cytotoxic and hazardous waste containers must be transported by a certified hazardous waste contractor for final disposal.
-
The primary method for the disposal of cytotoxic waste is high-temperature incineration.[1]
-
Emergency Spill Procedures
In the event of a spill of this compound, the following steps should be taken immediately:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or involves a highly volatile solvent, evacuate the immediate area.
-
Secure the Area: Prevent entry into the spill area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.
-
Containment and Cleanup:
-
For liquid spills, use an absorbent material from a chemical spill kit to contain and absorb the liquid.
-
For solid spills, carefully cover the powder with damp absorbent material to avoid generating dust.
-
Work from the outside of the spill inwards.
-
-
Decontamination: Clean the spill area with a suitable decontaminating solution, such as a 10% bleach solution, followed by a water rinse.
-
Waste Disposal: All materials used for spill cleanup must be placed in a sealed container and disposed of as cytotoxic waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of waste contaminated with this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
